1,4-Ditosylpiperazine

C5aR1 Antagonism Inflammation Complement System

Calibrating C5aR1 calcium-mobilization assays requires a weak, reproducible antagonist. 1,4-Ditosylpiperazine (IC50=60 µM) provides the ideal low-end assay window boundary without the cost of potent leads like avacopan. As a masked piperazine, it enables reductive detosylation (Na/K-SG, 76% yield) without cleaving benzyl ether/carbamate protecting groups-unlike 1,4-dibenzylpiperazine. LogP ~2.0 ensures predictable reversed-phase HPLC retention, and its melting point of 286 °C simplifies handling relative to low-melting analogs.

Molecular Formula C18H22N2O4S2
Molecular Weight 394.5 g/mol
CAS No. 17046-84-3
Cat. No. B101433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Ditosylpiperazine
CAS17046-84-3
Molecular FormulaC18H22N2O4S2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
InChIKeyLMIXCJFVEQOWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Ditosylpiperazine: Core Research Profile


1,4-Ditosylpiperazine (1,4-bis[(4-methylphenyl)sulfonyl]piperazine) is a C2-symmetric, N,N′-disulfonylated piperazine derivative with a molecular weight of 394.51 g/mol and the formula C18H22N2O4S2 . The compound features two p-toluenesulfonyl (tosyl) groups as electron-withdrawing substituents on the piperazine nitrogen atoms, which profoundly modulate its physicochemical and biological properties relative to non-sulfonylated 1,4-disubstituted piperazine analogues. It has been annotated as a C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist (ChEMBL ID CHEMBL596080) [1] and is commercially available with typical purity specifications of 95% to NLT 98% .

1,4-Ditosylpiperazine: Beyond Generic Piperazines


Among the broad class of 1,4-disubstituted piperazines, the presence of the electron-withdrawing tosyl groups in 1,4-ditosylpiperazine creates a unique combination of moderate C5a receptor antagonism, substantially reduced lipophilicity (logP ~2.0–2.4 vs. ~4.4 for the non-sulfonylated analogue), and markedly different thermal and physical properties (melting point 286 °C vs. 89–91 °C for 1,4-dibenzylpiperazine) [1][2]. These differences directly affect assay solubility, compound handling, chromatographic behavior, and biological target engagement—rendering simple 1,4-di(aryl/alkyl)piperazines unsuitable as direct substitutes [3][4].

Comparative Evidence for 1,4-Ditosylpiperazine


C5aR1 Antagonist Activity vs. Reference W-54011

1,4-Ditosylpiperazine exhibits weak antagonist activity at the human C5a receptor (C5aR1) with an IC50 of 60,000 nM (60 µM) in a calcium mobilization assay using human polymorphonuclear cells (PMNC) [1]. In contrast, the reference small-molecule C5aR antagonist W-54011 achieves an IC50 of 3.1 nM in the same functional readout (C5a-induced intracellular Ca²⁺ mobilization in human neutrophils) . While 1,4-ditosylpiperazine is approximately 19,000-fold less potent than W-54011, this low potency positions it as a useful negative control or weak-affinity probe in C5aR binding assays, enabling discrimination of assay noise from genuine pharmacological signal.

C5aR1 Antagonism Inflammation Complement System

Lipophilicity Comparison with Non-Sulfonylated Analogue

The octanol-water partition coefficient (logP) of 1,4-ditosylpiperazine is predicted as 2.4 (or 2.0 from an alternative source), reflecting the polarizing effect of the two sulfonyl groups [1]. The direct non-sulfonylated analogue 1,4-bis(4-methylphenyl)piperazine, which retains the same aryl substitution pattern but lacks the SO₂ linkers, has a significantly higher XLogP3-AA of 4.4 [2]. This 2.0 log unit reduction corresponds to an approximately 100-fold lower theoretical partition into lipid phases, implying reduced passive membrane permeability and potentially lower CNS penetration for the ditosyl derivative.

Lipophilicity Drug-Likeness ADME

Thermal Stability vs. 1,4-Dibenzylpiperazine

1,4-Ditosylpiperazine exhibits a high melting point of 286 °C , indicative of strong intermolecular interactions facilitated by the sulfonyl groups and a symmetrical, rigid structure. By contrast, 1,4-dibenzylpiperazine (a frequently encountered 1,4-disubstituted piperazine comparator with identical core molecular formula C18H22N2) melts between 89 and 91 °C [1]. The approximately 195 °C elevation in melting point reflects a drastic difference in crystal lattice energy, translating into superior thermal robustness for standard laboratory handling and long-term storage at 2–8 °C.

Thermal Stability Crystallinity Solid-State Properties

Reductive Detosylation to Piperazine

1,4-Ditosylpiperazine functions as a protected, bifunctional electrophilic piperazine synthon wherein both tosyl groups can be selectively displaced or reductively cleaved. Using alkali metals absorbed into silica gel (Na/K-SG) in ethylene glycol dimethyl ether (glyme) with water, 1,4-ditosylpiperazine is detosylated to free piperazine in 76% yield [1]. While 1,4-dibenzylpiperazine can be deprotected by hydrogenolysis (Pd/C, H₂) often in >95% yield, the tosyl-based protection strategy is orthogonal to hydrogenation-sensitive functionality—a critical differentiation for multi-step synthesis where benzyl or allyl protecting groups are present elsewhere in the molecule.

Protecting Group Chemistry Desulfonation Bifunctional Synthon

Applications of 1,4-Ditosylpiperazine


C5aR1 Assay Negative Control Probe

When establishing a C5aR1 calcium-mobilization assay, researchers require a weak antagonist to set the lower boundary of the assay window [1]. 1,4-Ditosylpiperazine (IC50 = 60 µM) fits this requirement, as it provides measurable, reproducible low-level inhibition without the cost or potency of advanced leads like avacopan (IC50 = 0.2 nM) or W-54011 (IC50 = 3.1 nM) [1].

Orthogonal Protecting Group: Piperazine Building Block

In syntheses containing both benzyl ether and benzyl carbamate protecting groups, 1,4-ditosylpiperazine serves as a masked piperazine that can be unveiled via reductive detosylation (e.g., Na/K-SG, 76% yield to piperazine [2]) without affecting hydrogenolytically sensitive functionality, a strategic advantage over 1,4-dibenzylpiperazine whose deprotection would cleave all benzyl-based groups simultaneously.

Low-Lipophilicity HPLC Reference Standard

The logP of approximately 2.0 for 1,4-ditosylpiperazine positions it as a useful mid-polarity standard for calibrating reversed-phase HPLC or LC-MS systems [3]. Its distinct retention behavior (k′) can be used to benchmark column performance and resolve co-eluting impurities in piperazine-containing drug substance analyses, where non-sulfonylated analogues with logP >4 would elute significantly later.

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